molecular formula C14H11N3O2S B5508897 N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide

Cat. No.: B5508897
M. Wt: 285.32 g/mol
InChI Key: UPPRCSGVMYMIIQ-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H11N3O2S and its molecular weight is 285.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide is 285.05719778 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-2,1,3-Benzothiadiazol-4-yl-2-phenoxyacetamide derivatives have been synthesized and evaluated for various biological activities. For instance, a study focused on the synthesis and biological evaluation of novel diastereoselective benzothiazole β-lactam conjugates starting from (benzo[d]thiazol-2-yl)phenol. These compounds were tested for antimicrobial activities against a wide range of Gram-positive and Gram-negative bacterial strains, revealing moderate activities. Additionally, they displayed antimalarial potential, especially when modified with methoxyphenyl or ethoxyphenyl groups on the β-lactam ring. Hemolytic activity and mammalian cell toxicity surveys indicated their potential as medicines (Alborz et al., 2018).

Catalysis and Organic Synthesis

Another study reported the palladium-catalyzed intermolecular [4 + 1] annulation pathway for N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. This process, involving C–H activation, enables the construction of C–C and CN bonds, demonstrating the utility of N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide in synthesizing pharmaceutical intermediates, such as risperidone (Duan et al., 2014).

Anticancer and Antimicrobial Activities

Novel derivatives of N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamides were synthesized and investigated for in vitro anti-inflammatory activity and p38α MAP kinase inhibition. Some compounds demonstrated significant in vivo anti-inflammatory activity, highlighting the potential of N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide derivatives in developing new anti-inflammatory drugs (Tariq et al., 2018).

Fluorescent Probing and Bioimaging

A benzothiazole-based fluorescent probe designed for distinguishing and bioimaging of Hg2+ and Cu2+ ions in living cells showcased the versatility of N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide in analytical and bioimaging applications. This probe displayed high sensitivity and selectivity, demonstrating potential applications in biological science (Gu et al., 2017).

Enzyme Inhibition and Molecular Docking

Benzothiazole and benzoxazole derivatives containing 1,2,4-triazole were synthesized and assessed for their ability to inhibit p38α MAP kinase, showing promising results in anti-inflammatory activity. This research illustrates the role of N-2,1,3-benzothiadiazol-4-yl-2-phenoxyacetamide derivatives in enzyme inhibition and their potential applications in drug development (Tariq et al., 2018).

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(9-19-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-20-16-12/h1-8H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPRCSGVMYMIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.